5-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Overview
Description
5-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, also known as FPOP, is a novel oxadiazole derivative that has recently been studied for its potential applications in scientific research. It is a heterocyclic compound that has been found to possess various biological activities, such as antimicrobial, antifungal, and antiviral activity. Additionally, FPOP has been found to possess various biochemical and physiological effects which make it a promising candidate for further research and development. In
Scientific Research Applications
Synthesis and Biological Activity
Research on 5-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole derivatives has been focused on their synthesis and evaluation for biological activities, particularly their antimicrobial and anticancer properties. These compounds are part of broader investigations into 1,2,4-oxadiazole derivatives, known for their diverse pharmacological activities.
Antimicrobial Activity : A study by Desai et al. (2016) on fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs demonstrated significant antibacterial and antifungal effects, with some compounds showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) at low levels of cytotoxicity. This indicates the potential of 1,2,4-oxadiazole derivatives in addressing resistant bacterial infections (Desai, Kotadiya, Trivedi, Khedkar, & Jha, 2016).
Anticancer Activity : Zhang et al. (2005) discovered a novel apoptosis inducer among 1,2,4-oxadiazole derivatives with activity against breast and colorectal cancer cell lines. This compound, identified through high-throughput screening, highlights the potential of 1,2,4-oxadiazole derivatives as anticancer agents, capable of inducing apoptosis in cancer cells (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).
Material Science Applications
Beyond their biomedical applications, 1,2,4-oxadiazole derivatives have been explored for their utility in material sciences, particularly in the development of novel materials with specific electronic and photophysical properties.
- Electron-Transporting Materials : Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives showing high electron mobilities, used as electron transporters and hole/exciton blockers in phosphorescent organic light-emitting diodes (OLEDs). This research underscores the importance of oxadiazole derivatives in improving the efficiency and stability of OLED devices (Shih, Rajamalli, Wu, Hsieh, & Cheng, 2015).
properties
IUPAC Name |
5-(3-fluorophenyl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-10-3-1-2-8(6-10)12-15-11(16-17-12)9-4-5-14-7-9/h1-3,6,9,14H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYAKKNMLCLEDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NOC(=N2)C3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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